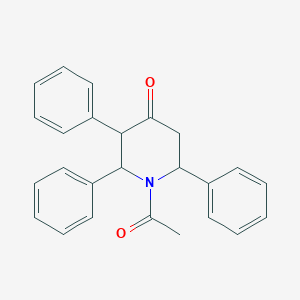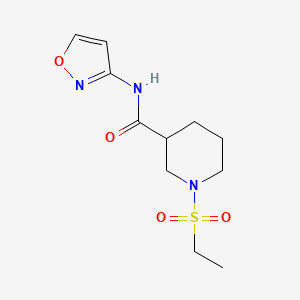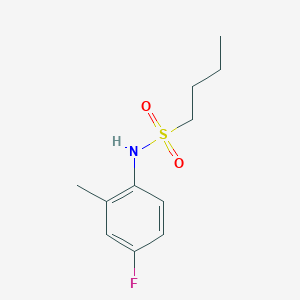
1-acetyl-2,3,6-triphenylpiperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-2,3,6-triphenylpiperidin-4-one is a synthetic organic compound belonging to the piperidine family Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-2,3,6-triphenylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of acetophenone derivatives with appropriate amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the piperidine ring. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions: 1-Acetyl-2,3,6-triphenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or sulfo derivatives.
科学研究应用
1-Acetyl-2,3,6-triphenylpiperidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-acetyl-2,3,6-triphenylpiperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
2,3,6-Triphenylpiperidin-4-one: Lacks the acetyl group but shares the piperidine core structure.
1-Benzyl-2,3,6-triphenylpiperidin-4-one: Contains a benzyl group instead of an acetyl group.
1-Acetyl-2,3,5-triphenylpiperidin-4-one: Differs in the position of the phenyl groups.
Uniqueness: 1-Acetyl-2,3,6-triphenylpiperidin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
属性
IUPAC Name |
1-acetyl-2,3,6-triphenylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-18(27)26-22(19-11-5-2-6-12-19)17-23(28)24(20-13-7-3-8-14-20)25(26)21-15-9-4-10-16-21/h2-16,22,24-25H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCVEZXVFMWSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5406272.png)
![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5406282.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5406297.png)
![5-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID](/img/structure/B5406309.png)
![1-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-(2-methylphenoxy)-1-oxopropan-2-ol](/img/structure/B5406313.png)

![2-(3,4-dichlorophenyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B5406323.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5406331.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5406340.png)
![4-[6-(4-morpholinyl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5406353.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5406358.png)
![N~4~-[(1-benzyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5406360.png)
![(2E)-3-(2-ethoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5406365.png)
